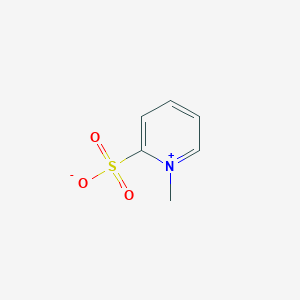

1-Methylpyridinium-2-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methylpyridinium-2-sulfonate is a chemical compound with the molecular formula C6H7NO3S . It has a molecular weight of 173.19 g/mol . The IUPAC name for this compound is 1-methylpyridin-1-ium-2-sulfonate .

Molecular Structure Analysis

The molecular structure of 1-Methylpyridinium-2-sulfonate consists of a pyridinium ring with a methyl group attached to one of the nitrogen atoms and a sulfonate group attached to the second carbon atom . The InChI string for this compound is InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6 (7)11 (8,9)10/h2-5H,1H3 .Physical And Chemical Properties Analysis

1-Methylpyridinium-2-sulfonate has several computed properties. It has a molecular weight of 173.19 g/mol, an exact mass of 173.01466426 g/mol, and a monoisotopic mass of 173.01466426 g/mol . It has a topological polar surface area of 69.5 Ų and a heavy atom count of 11 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .Applications De Recherche Scientifique

Synthesis of Pyridinium Ionic Liquids

1-Methylpyridinium-2-sulfonate: is used in the synthesis of pyridinium ionic liquids . These ionic liquids have unique properties such as low volatility and high thermal stability, making them suitable for various applications including green chemistry, electrochemistry, and as solvents for chemical reactions .

Pyridinium Ylides Formation

This compound serves as a precursor for the formation of pyridinium ylides . Pyridinium ylides are intermediates in organic synthesis and are utilized in [2+2] cycloaddition reactions, leading to the formation of complex molecular structures .

Antimicrobial Agents

Due to the structural similarity with other pyridinium compounds, 1-Methylpyridinium-2-sulfonate may exhibit antimicrobial properties. It could be used in the development of new antimicrobial agents that target resistant strains of bacteria .

Anti-cancer Research

Pyridinium salts, including derivatives of 1-Methylpyridinium, have been studied for their potential anti-cancer properties. They can be designed to interfere with cancer cell proliferation and induce apoptosis .

Gene Delivery Systems

In the field of gene therapy, 1-Methylpyridinium-2-sulfonate can be used to form complexes with DNA, facilitating the delivery of genetic material into cells. This application is crucial for treating genetic disorders .

Material Science

The compound’s ionic nature and stability make it a candidate for developing new materials with specific electrical and mechanical properties. It can be used in the creation of advanced polymers and composites .

Safety and Hazards

Safety data sheets suggest avoiding dust formation and breathing in mist, gas, or vapors when handling 1-Methylpyridinium-2-sulfonate . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, personnel should be evacuated to safe areas .

Mécanisme D'action

Target of Action

It is known that similar compounds are often used in the analysis of vitamin d metabolites .

Mode of Action

It is known that similar compounds, such as 2-fluoro-1-methylpyridinium p-toluene sulfonate (fmp-ts), are used for the derivatization of vitamin d3 metabolites . This process aims to increase detection sensitivity and allow for full chromatographic separation of Vitamin D isomers and epimers .

Biochemical Pathways

It is known that similar compounds are used in the analysis of vitamin d metabolites, suggesting a potential role in vitamin d metabolism .

Result of Action

Similar compounds are known to be used in the analysis of vitamin d metabolites, suggesting a potential role in enhancing the detection sensitivity of these metabolites .

Propriétés

IUPAC Name |

1-methylpyridin-1-ium-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-7-5-3-2-4-6(7)11(8,9)10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBNCNAMRNBKKMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389334 |

Source

|

| Record name | 1-methylpyridinium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylpyridinium-2-sulfonate | |

CAS RN |

4329-93-5 |

Source

|

| Record name | 1-methylpyridinium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.